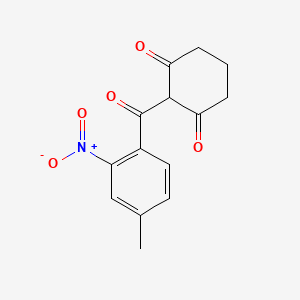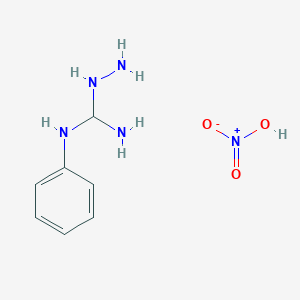
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes both ethoxy and diethoxyethyl groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(ethoxy)oxophosphanium typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a ligand in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which (2,2-Diethoxyethyl)(ethoxy)oxophosphanium exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of intermediate species that drive the reaction forward .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl phosphonacetaldehyde diethyl acetal
- Ethyl vinyl ether
Uniqueness
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is unique due to its specific combination of ethoxy and diethoxyethyl groups attached to the phosphorus atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalytic applications .
Propriétés
Numéro CAS |
133346-00-6 |
|---|---|
Formule moléculaire |
C8H18O4P+ |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2,2-diethoxyethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H18O4P/c1-4-10-8(11-5-2)7-13(9)12-6-3/h8H,4-7H2,1-3H3/q+1 |
Clé InChI |
YHCRONIXKOMLME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[P+](=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)


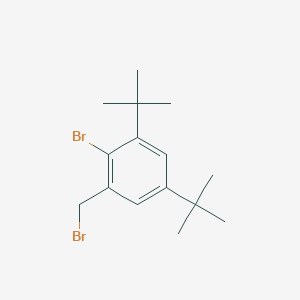
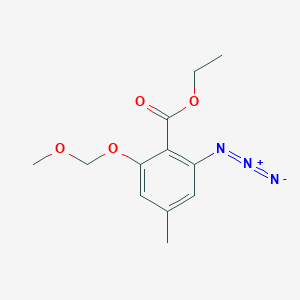
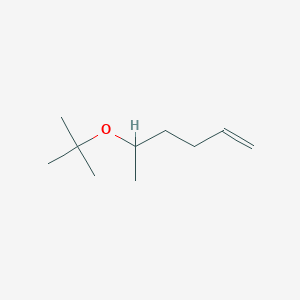
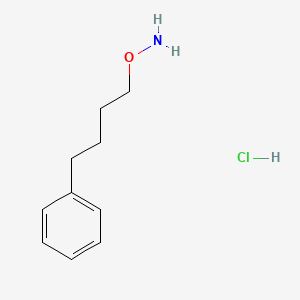
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
